(S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 4'-methyl-substituted biphenyl moiety. The Boc group serves as a protective group for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry applications .
Properties
IUPAC Name |
(2S)-3-[4-(4-methylphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-14-5-9-16(10-6-14)17-11-7-15(8-12-17)13-18(19(23)24)22-20(25)26-21(2,3)4/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAUVRUXHDHTKZ-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid, often referred to as Boc-L-tyrosine derivative, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C21H25NO4
- Molecular Weight : 357.43 g/mol
- IUPAC Name : (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid
- CAS Number : 141403-49-8
The biological activity of (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may modulate neurotransmitter systems and exhibit anti-inflammatory properties.
Key Mechanisms:
- Neurotransmitter Modulation : The compound has been shown to influence the levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive functions.
- Anti-inflammatory Effects : Studies have demonstrated that it can reduce pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory conditions.
Biological Activity Data
A summary of key findings from recent studies is presented in the table below:
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study investigated the effects of (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid in a Tg2576 mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to:
- Reduction in Aβ Aggregation : The compound significantly decreased amyloid-beta levels.
- Improved Cognitive Function : Behavioral tests showed enhanced memory retention compared to untreated controls.
Case Study 2: Inflammatory Response Modulation
In vitro studies using macrophage cell lines demonstrated that (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid:
- Decreased Pro-inflammatory Cytokines : A marked reduction in IL-1β and IL-6 was observed after treatment.
- Enhanced M2 Polarization : The compound promoted the anti-inflammatory M2 phenotype over the pro-inflammatory M1 phenotype.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid is in the synthesis of peptides. The Boc group serves as a protective group that allows for selective reactions at the amino terminus of the amino acid. This selectivity is crucial during the stepwise assembly of peptides, enabling chemists to construct complex peptide sequences with high fidelity.
Key Benefits:
- Stability: The Boc protecting group is stable under basic conditions, making it suitable for various synthetic pathways.
- Ease of Removal: It can be easily removed under mild acidic conditions, allowing for the generation of free amines necessary for subsequent reactions.
Drug Development
In drug development, this compound can act as a precursor or intermediate in the synthesis of bioactive molecules. Its structural features can be modified to enhance pharmacological properties such as potency, selectivity, and bioavailability.
Case Studies:
- Anticancer Agents: Research has demonstrated that derivatives of this compound can be modified to create potent anticancer agents by incorporating various functional groups that interact with biological targets.
- Neuroprotective Compounds: Studies have indicated that modifications to the biphenyl moiety can lead to compounds with neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore various synthetic pathways to create complex organic molecules.
Applications:
- Synthesis of Chiral Compounds: The chirality provided by the (S) configuration is valuable in synthesizing enantiomerically pure compounds, which are essential in pharmaceuticals.
- Functionalization Reactions: The presence of both amine and carboxylic acid functionalities allows for diverse functionalization reactions, including coupling reactions with other electrophiles.
Material Science
Recent studies have explored the use of this compound in material science, particularly in the development of polymers and nanomaterials. The biphenyl group can impart unique electronic and optical properties to materials.
Potential Applications:
- Conductive Polymers: By incorporating this compound into polymer matrices, researchers are investigating its potential use in creating conductive materials for electronic applications.
- Nanocomposites: Its ability to interact with various nanofillers makes it a candidate for enhancing the mechanical properties of composites.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Building block for peptide assembly | Stability and ease of removal |
| Drug Development | Intermediate for bioactive compounds | Enhanced pharmacological properties |
| Organic Synthesis | Versatile building block for complex organic molecules | Chiral synthesis and functionalization |
| Material Science | Development of polymers and nanomaterials | Unique electronic and optical properties |
Comparison with Similar Compounds
Structural and Functional Analysis
- The 3',4'-dimethyl analog () exhibits even greater steric bulk, which may hinder enzymatic degradation or enhance binding to hydrophobic pockets in proteins .
Electron-Withdrawing Groups :
- Halogen substituents (e.g., 4-chloro-3-fluoro in ) introduce electronegativity, favoring interactions with polar residues in target proteins. This is critical in kinase inhibitor design .
- The nitro group () enhances reactivity in cross-coupling or reduction reactions, making it useful for further functionalization .
Alkyl Chains :
Research Findings and Trends
Solubility and Stability
- Methyl and ethyl substituents reduce solubility in polar solvents (e.g., water, methanol) due to increased hydrophobicity. This necessitates the use of organic solvents (e.g., DMF, DCM) in synthetic workflows .
- Halogenated derivatives (e.g., ) show improved stability under acidic conditions, likely due to reduced electron density at the aromatic ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
